REACTION_CXSMILES
|
C1C=CC=CC=1.NCCCCCCC#N.[C:16]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][NH:24][C:25](=O)[C:26](OCC)=[O:27])#[N:17]>N1C=CC=CC=1>[OH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:16][NH2:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ethyl oxalyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCCCCC#N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl N-(6-cyanohexyl)oxamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCCCCCNC(C(=O)OCC)=O
|
Name
|
ethyl N-(6-cyanohexyl)oxamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCCCCCNC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
To a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
ice-cooled solution
|
Type
|
ADDITION
|
Details
|
containing 650 ml
|
Type
|
STIRRING
|
Details
|
next stirred at room temperature for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered off
|
Type
|
WASH
|
Details
|
rinsed with fresh benzene
|
Type
|
WASH
|
Details
|
The combined benzene filtrates were washed successively with two 250 ml
|
Type
|
ADDITION
|
Details
|
portions of 5% aqueous glycine solution containing 25 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The benzene solution was then dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 102.7 g
|
Type
|
DISTILLATION
|
Details
|
portion was fractionally distilled at high vacuum for analysis
|
Type
|
CUSTOM
|
Details
|
yielding 14.7 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCCNCCCCCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |